molecular formula C9H8O B058226 2-Indanone CAS No. 615-13-4

2-Indanone

Cat. No. B058226
CAS RN: 615-13-4
M. Wt: 132.16 g/mol
InChI Key: UMJJFEIKYGFCAT-UHFFFAOYSA-N
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Description

2-Indanone is an intermediate for the preparation of aprindine hydrochloride and ceforanide . It undergoes TiCl4-Mg mediated coupling with CHBr3 to yield dibromomethyl carbinol . It reacts with 5,5-dimethyl-3-pyrazolidinone to yield 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone .


Synthesis Analysis

2-Indanone can be synthesized using acetic acid as solvent, acetic anhydride as catalyst, and through hydrogen peroxide oxidation into 1, 2-indenediol, which reacted with dilute sulfuric acid solution to obtain crude 2-indanone . A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde has also been reported .


Molecular Structure Analysis

2-Indanone contains a total of 19 bonds; 11 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone .


Chemical Reactions Analysis

2-Indanone undergoes various reactions. For instance, it undergoes TiCl4-Mg mediated coupling with CHBr3 to yield dibromomethyl carbinol . It also reacts with 5,5-dimethyl-3-pyrazolidinone to yield 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone . On photolysis by 266-nm one-photon excitation, it yields o-xylylene .


Physical And Chemical Properties Analysis

2-Indanone has a melting point range of 51-54 °C and a flash point of 100 °C . It is insoluble in water .

Scientific Research Applications

Synthesis of Dibromomethyl Carbinol

2-Indanone undergoes TiCl4-Mg mediated coupling with CHBr3 to yield dibromomethyl carbinol . This reaction is significant in organic chemistry as it provides a method for introducing bromomethyl groups into molecules, which can be useful for further functional group transformations.

Production of 5,5-Dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone

2-Indanone reacts with 5,5-dimethyl-3-pyrazolidinone to yield 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone . This compound can be used as a building block in the synthesis of various organic compounds.

Photolysis to Yield o-Xylylene

Upon photolysis by 266-nm one-photon excitation, 2-Indanone yields o-xylylene . This process is important in photochemistry and can be used to study the properties and reactivity of o-xylylene.

Synthesis of Indene-fused Porphyrins

2-Indanone has been used as a starting reagent in the synthesis of indene-fused porphyrins . These porphyrins have potential applications in fields like photodynamic therapy, organic photovoltaics, and molecular electronics due to their unique optical and electronic properties.

Production of Indenopyrroles

2-Indanone can be used in the synthesis of indenopyrroles . These compounds are important in medicinal chemistry due to their biological activities.

Material for Chemical Education

2-Indanone can be used in chemical education as a material for demonstrating various organic reactions .

Safety And Hazards

2-Indanone should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Recent research has focused on the synthesis of 2-Indanone derivatives for potential use as antitumor agents . The development of safer and more effective anticancer drugs is a current area of interest .

properties

IUPAC Name

1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJJFEIKYGFCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052288
Record name 1,3-Dihydro-2H-inden-2-one
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Indanone

CAS RN

615-13-4
Record name 2-Indanone
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Record name 2H-Inden-2-one, 1,3-dihydro-
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Record name 2H-Inden-2-one, 1,3-dihydro-
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Record name 1,3-Dihydro-2H-inden-2-one
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Record name Indan-2-one
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Record name 2H-INDEN-2-ONE, 1,3-DIHYDRO-
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Synthesis routes and methods I

Procedure details

(The following representative procedure is taken from Ragan et al., Org. Process Res. Dev. 2003, 7, 155–160). 2-Vinyl-indan-2-ol (15.0 g, 93.6 mmol) was dissolved in 150 mL MeOH, cooled to −78° C., and treated with a stream of ozone generated from O2. The dark solution became lighter in color after ca. 15 min, and HPLC analysis indicated consumption of starting material. Oxygen was bubbled through the solution for 5 min, then a stream of nitrogen was bubbled through for 30 min. A slurry of NaHSO3 (19.5 g, 187 mmol) in 15 mL water was then added, and the mixture was allowed to gradually warm to room temperature. After 30 min, a starch-Kl strip tested negative for peroxides. The slurry was then heated to 60° C. for 30 min to complete formation of the bisulfite adduct. After cooling to room temperature and stirring for 2 h, the resulting solids were collected and rinsed with methanol (2×30 mL), to provide the desired product as a while powder (16.2 g, 61% yield from 2-indanone). Combustion analysis of this material indicated 56% purity (Anal. Calcd for C10H11SO5Na: C, 45.1; H, 4.2. Found: C, 25.2; H, 2.6). Recrystallization from 10 volumes of water provided analytically pure material in 47% recovery (8.01 g recrystallized from 80 mL water, isolated 3.75 g analytically pure 2):
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15 g
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19.5 g
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Synthesis routes and methods II

Procedure details

A suspension of anhydrous cerium chloride (40.60 g, 164.7 mmol) in THF(250 mL) was stirred at room temperature for 2 hours under nitrogen. p-Tolylmagnesium bromide (100.0 mL of 1.0M solution in diethyl ether, 100.0 mmol) was added at 0° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature overnight (12 h). It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. Kugelrohr distillation yielded 2.94 g of 2-indanone (110° C./0.3 mm Hg) and 17.27 g of 2-(p-tolyl)-2-indanol (160° C./0.3 mm Hg) in solid form. 1H-N.M.R. (CDCl3) d 2.17 (br s, 1H), d 2.35 (s, 3H), d 3.22 (d, J=16.2 Hz, 2H), d 3.50 (d, J=16.2 Hz, 2H), d 7.15-7.30 (m, 6H), d 7.45(br d, J=7.1 Hz, 2H).
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40.6 g
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14.21 g
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20 mL
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aqueous hydrochloric solution
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Synthesis routes and methods III

Procedure details

A suspension of anhydrous cerium chloride (40.60 g, 164.7 mmol) in THF(250 mL) was stirred at room temperature for 2 hours under nitrogen. o-Tolylmagnesium bromide (70.0 mL of 2.0M solution in diethyl ether, 140.0 mmol) was added at 0° C. and stirred for 3.5 h. A solution of 2-indanone (14.21 g, 107.7 mmol) in THF (20 mL) was added at the same temperature. After stirring at 0° C. for 3 h, the mixture was allowed to warm to room temperature and kept at ambient temperature overnight (12 h). It was then treated with 5% aqueous hydrochloric solution. The solution was extracted with diethyl ether (4*200 mL). All etheral layers were combined, washed with water (100 mL), dried over anhydrous magnesium sulphate and concentrated to give the crude product. Kugelrohr distillation (120° C./0.3 mm Hg) yielded 4.0 g of 2-indanone and 10.38 g of 2-(o-tolyl)-2-indanol in solid form. 1 H-N.M.R. (CDCl3) d 2.13 (br s, 1H), d 2.52(s, 3H), d 3.36 (d, J=16.2 Hz, 2H), d 3.63 (d, J=16.2 Hz, 2H), d 7.15-7.62 (m, 8H)
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40.6 g
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250 mL
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70 mL
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14.21 g
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20 mL
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aqueous hydrochloric solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Indanone
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2-Indanone
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2-Indanone
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2-Indanone
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2-Indanone
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2-Indanone

Q & A

Q1: What is the molecular formula and weight of 2-indanone?

A1: The molecular formula of 2-indanone is C9H8O, and its molecular weight is 132.16 g/mol. []

Q2: What spectroscopic data is available for characterizing 2-indanone?

A2: 2-Indanone has been characterized using infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] The rotational spectrum of 2-indanone has also been analyzed. []

Q3: Are there any notable features in the IR spectrum of 2-indanone?

A3: Yes, the IR spectrum of 2-indanone exhibits a characteristic carbonyl (C=O) stretching band. [, , ] In cycloketones like 2-indanone, the position of this band is influenced by ring strain. []

Q4: What are some synthetic routes to 2-indanone and its derivatives?

A4: 2-Indanone can be synthesized through various methods, including:

  • Acid-catalyzed cyclization: This approach has been used to prepare isotruxene from 1-indanone and 2-indanone. []
  • [4 + 1] Annulation reactions: (Trialkylsilyl)arylketenes react with (trimethylsilyl)diazomethane to form 2-indanone derivatives. []
  • Ruthenium-catalyzed cyclization: (o-Ethynyl)phenyl epoxides undergo cyclization in the presence of a ruthenium catalyst to form 2-naphthols or 1-alkylidene-2-indanones, depending on the epoxide substituents. The reaction involves a novel oxygen transfer from the epoxide to its terminal alkyne. []
  • Pt-catalyzed Rautenstrauch reaction: This method utilizes propargyl carbonates to create functionalized indene derivatives, which can be further transformed into 2-indanones through a Rautenstrauch/Tsuji-Trost reaction. []

Q5: How can 2-indanone be used as a building block for other compounds?

A5: 2-Indanone serves as a versatile starting material for various compounds, including:

  • Indenoporphyrins: These highly modified porphyrins can be synthesized starting from 2-indanone. The process involves Knorr-type reactions to form indenopyrroles, followed by several steps to ultimately yield the indenoporphyrin. []
  • Benz[b]Indeno[1,2-e]Pyran-11(6H)-Ones and Benz[b]Indeno[1,2-e]Thiopyran-11(6H)-One: These fused-ring structures can be synthesized through the reaction of dilithiated 2-indanone with lithiated methyl salicylates or lithiated methyl thiosalicylate. []

Q6: Can 2-indanone undergo biotransformation?

A6: Yes, 2-indanone can be biotransformed by certain bacteria.

  • Naphthalene dioxygenase (NDO): Pseudomonas sp. strain 9816/11, which expresses NDO, oxidizes 2-indanone to 2-hydroxy-1-indanone. []
  • Toluene dioxygenase (TDO): P. putida F39/D cells expressing TDO, convert 2-indanone to (S)-2-hydroxy-1-indanone with high enantiomeric excess. []
  • Arthrobacter sp. strain F101: This strain further metabolizes 2-indanone to 3-isochromanone. []

Q7: What is significant about the microbial oxidation of 2-indanone?

A7: The microbial oxidation of both 1-indanone and 2-indanone by NDO and TDO proceeds through a monooxygenation mechanism, incorporating a single oxygen atom from molecular oxygen. This is notable because it provides a direct route to specific hydroxyindanone products, potentially offering an alternative to chemical synthesis. []

Q8: What is the pKa of 2-indanone and what does it indicate about its chemical reactivity?

A8: The pKa of 2-indanone in DMSO is 17.64. [] This value provides information about the acidity of the benzylic protons and the ability of the 2-indanone anion to delocalize negative charge.

Q9: How does the structure of 2-indanone influence its anion's charge delocalization?

A9: Compared to the anions of 2-tetralone and 2-benzosuberone, the 2-indanone anion exhibits greater delocalization of negative charge into the aromatic ring. This is attributed to the structural constraints of the five-membered ring, which encourages a more planar conformation and better orbital overlap, even though it increases internal strain. []

Q10: How does 2-indanone behave under photochemical conditions?

A10: 2-Indanone, when exposed to UV light, can generate o-xylylene through a photochemical reaction. [] This process has been studied using techniques like two-pulse fluorescence and transient absorption spectroscopy. []

Q11: What happens when 1-hydroxy-2-indanones are irradiated with UV light?

A11: Irradiating 1-hydroxy-2-indanones leads to the formation of photoenols, which are intermediates that can undergo further reactions to yield various products. [, ] The specific products formed, as well as the lifetime of the intermediate photoenols, are influenced by the substituents on the 1-hydroxy-2-indanone molecule. []

Q12: What is the significance of photoenol formation from 1-hydroxy-2-indanones?

A12: This photochemical pathway offers an alternative route to generate photoenols. The process and the subsequent reactions of the photoenols provide insights into photochemical reaction mechanisms and potential synthetic applications. [, ]

Q13: What are some potential applications of 2-indanone and its derivatives?

A13: 2-Indanone derivatives have shown potential in various areas, including:

  • Tyrosinase inhibitors: Curcumin analogs based on the 2-indanone scaffold exhibit strong inhibitory effects on tyrosinase, making them potentially useful in food preservation. []
  • Ligand precursors: Substituted indenes, easily synthesized from 2-indanone, are valuable precursors for transition-metal complexes used in catalysis. []

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